methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
CAS No.: 922529-32-6
Cat. No.: VC2368141
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922529-32-6 |
|---|---|
| Molecular Formula | C14H19NO3 |
| Molecular Weight | 249.3 g/mol |
| IUPAC Name | methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate |
| Standard InChI | InChI=1S/C14H19NO3/c1-10-8-11(14(16)17-2)5-6-13(10)18-9-12-4-3-7-15-12/h5-6,8,12,15H,3-4,7,9H2,1-2H3/t12-/m0/s1 |
| Standard InChI Key | WRZGLTGHNRXOPU-LBPRGKRZSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)C(=O)OC)OC[C@@H]2CCCN2 |
| SMILES | CC1=C(C=CC(=C1)C(=O)OC)OCC2CCCN2 |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)OC)OCC2CCCN2 |
Introduction
Chemical Identity and Basic Properties
Methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is identified by the CAS registry number 922529-32-6. It belongs to the class of substituted benzoate esters containing a pyrrolidine ring. The compound features a stereogenic center at the 2-position of the pyrrolidine ring with an S configuration, making it chirally distinct from its R-enantiomer counterpart.
The fundamental chemical properties of the compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 922529-32-6 |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.3 g/mol |
| IUPAC Name | methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate |
| Physical State | Not specified in available literature |
| Optical Activity | Expected to be optically active due to (2S) stereocenter |
This compound is classified for research use only, prohibiting human or veterinary applications based on current regulatory guidelines.
Structural Features and Representation
Structural Components
Methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate contains several distinct structural elements:
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A benzoate core with a methyl ester group
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A methyl substituent at the 3-position of the aromatic ring
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An ether linkage at the 4-position connecting to the pyrrolidine moiety
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A chiral pyrrolidine ring with an S-configuration at the 2-position
The structure can be visualized as a benzoic acid methyl ester derivative with specific substitution patterns that give the molecule its unique three-dimensional arrangement.
Chemical Identifiers and Structural Notation
For precise identification in chemical databases and literature, the compound is represented through various standardized notations:
| Identifier Type | Representation |
|---|---|
| Standard InChI | InChI=1S/C14H19NO3/c1-10-8-11(14(16)17-2)5-6-13(10)18-9-12-4-3-7-15-12/h5-6,8,12,15H,3-4,7,9H2,1-2H3/t12-/m0/s1 |
| Standard InChIKey | WRZGLTGHNRXOPU-LBPRGKRZSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)C(=O)OC)OC[C@@H]2CCCN2 |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)OC)OCC2CCCN2 |
| PubChem Compound ID | 16093606 |
These standardized representations facilitate unambiguous identification of the compound in chemical databases and ensure consistency in scientific communication.
Chemical Reactivity and Functional Group Analysis
Reactive Centers
Based on its structure, methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate contains several potential sites for chemical reactions:
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The methyl ester group, susceptible to hydrolysis, transesterification, and reduction reactions
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The aromatic ring, which may undergo electrophilic aromatic substitution reactions
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The secondary amine of the pyrrolidine ring, capable of acting as a nucleophile or undergoing N-functionalization
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The ether linkage, which provides stability but could be cleaved under strong acidic conditions
The presence of these diverse functional groups contributes to the compound's potential versatility in chemical transformations and applications.
Synthetic Approaches
Stereochemical Considerations
The (2S) configuration at the pyrrolidine ring introduces important stereochemical considerations during synthesis. Strategies to control this stereocenter might include:
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Starting from commercially available (S)-proline derivatives
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Employing chiral catalysts or auxiliaries
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Stereoselective reduction of appropriate precursors
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Chiral resolution techniques if racemic mixtures are initially obtained
The maintenance of stereochemical integrity throughout the synthetic process would be critical for applications requiring stereochemical purity.
Analytical Characterization
Spectroscopic Properties
The structural features of methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate would likely produce characteristic spectroscopic signatures that could be used for identification and purity assessment:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show signals for aromatic protons, methyl groups, methoxy protons, and the complex splitting patterns of the pyrrolidine ring
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¹³C NMR would reveal carbon environments including the carbonyl carbon, aromatic carbons, and aliphatic carbons
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Infrared (IR) Spectroscopy:
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Strong carbonyl absorption from the ester group (typically around 1700-1730 cm⁻¹)
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C-O stretching bands from both the ester and ether functionalities
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C-H stretching vibrations from aromatic and aliphatic regions
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Mass Spectrometry:
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Molecular ion peak at m/z 249 corresponding to the molecular weight
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Characteristic fragmentation patterns including loss of methoxy group and cleavage of the ether linkage
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Chromatographic Analysis
Given its structural features, methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate would likely be amenable to analysis by:
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High-Performance Liquid Chromatography (HPLC), particularly useful for:
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Purity assessment
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Enantiomeric excess determination using chiral stationary phases
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Quantitative analysis in reaction mixtures
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Gas Chromatography (GC):
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With appropriate derivatization if needed for volatility
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Potentially coupled with mass spectrometry for structural confirmation
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Future Research Directions
Several promising avenues for future research on methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate include:
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Development of efficient and stereoselective synthetic routes
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Investigation of structure-activity relationships by creating analog libraries
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Exploration of potential applications in asymmetric catalysis
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Evaluation of biological activities including enzyme inhibition studies
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Assessment of physicochemical properties relevant to drug-like characteristics
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Crystal structure determination to confirm absolute configuration and three-dimensional arrangement
Such research would significantly expand our understanding of this compound and potentially uncover valuable applications in chemistry, materials science, or medicine.
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